Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-
Overview
Description
. This compound is characterized by the presence of multiple methoxy groups attached to the benzylamine structure, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- can be synthesized through the reaction of benzyl chloride and liquid ammonia in ethanol . This method involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the amine group from ammonia, resulting in the formation of dibenzylamine. The addition of methoxy groups can be achieved through further methylation reactions using appropriate reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted derivatives of dibenzylamine, which can have different functional groups such as nitroso, nitro, or additional methoxy groups.
Scientific Research Applications
Dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including anticonvulsant and antiproliferative properties.
Medicine: Research has explored its potential use in developing new antitumor drugs and other therapeutic agents.
Industry: It is used in the production of rubber accelerators and other industrial chemicals.
Mechanism of Action
The mechanism by which dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, its anticonvulsant properties are attributed to its ability to block NMDA-evoked currents in a concentration and voltage-dependent manner . This interaction can modulate neurotransmitter activity and reduce seizure susceptibility.
Comparison with Similar Compounds
Similar Compounds
Dibenzylamine: The parent compound without methoxy groups.
N,N-Dibenzylamine: A derivative with two benzyl groups attached to the nitrogen atom.
Benzylamine: A simpler amine with a single benzyl group.
Uniqueness
Dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- is unique due to the presence of multiple methoxy groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs. These methoxy groups can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4/h7-10,21H,11-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAPAZBPOSWCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188641 | |
Record name | Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35146-75-9 | |
Record name | Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035146759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.